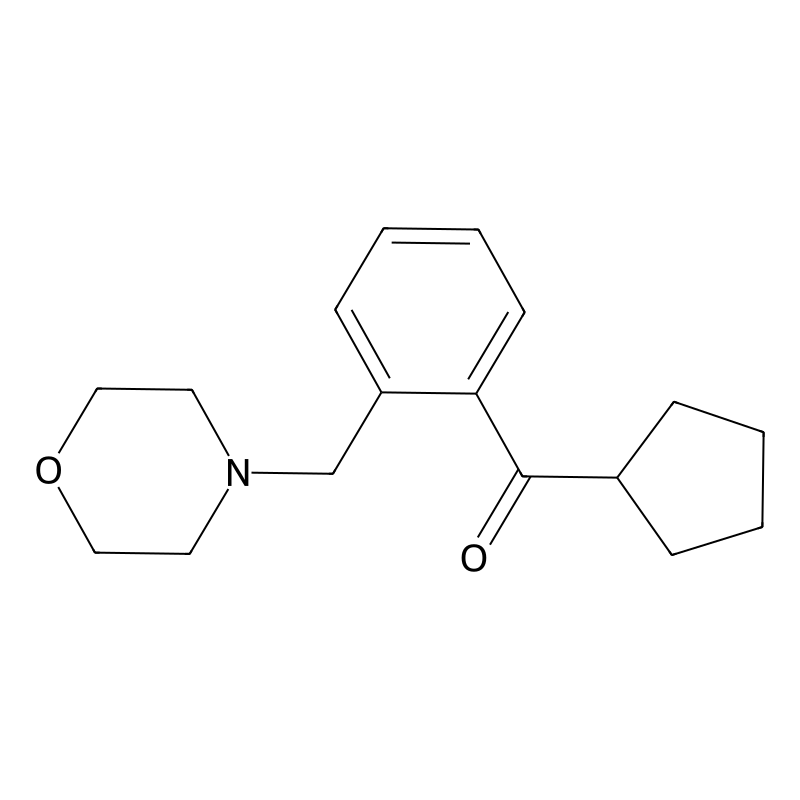

Cyclopentyl 2-(morpholinomethyl)phenyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyclopentyl 2-(morpholinomethyl)phenyl ketone is an organic compound characterized by the molecular formula and a molecular weight of approximately 301.4 g/mol. It appears as a white to off-white powder with a melting point ranging from 100°C to 104°C. This compound is classified as a ketone derivative, which is significant in various chemical and biological applications due to its structural features that facilitate interactions with biological targets and its potential as a synthetic intermediate in organic chemistry .

There is no current information regarding the biological activity or mechanism of action of Cyclopentyl 2-(morpholinomethyl)phenyl ketone.

- Potential for skin and eye irritation.

- Unknown inhalation or ingestion hazards.

- Standard laboratory practices for handling unknown organic compounds should be followed.

Future Research Directions

- Synthesis and characterization of Cyclopentyl 2-(morpholinomethyl)phenyl ketone.

- Investigation of its physical and chemical properties.

- Exploration of its potential biological activity and mechanism of action.

- Safety assessments to determine its toxicity and other hazards.

- Oxidation: The ketone group can be oxidized to form carboxylic acids using reagents such as potassium permanganate or chromium trioxide.

- Reduction: The ketone can be reduced to alcohols through reactions with reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The morpholinomethyl group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles such as amines, thiols, or halides .

Common Reagents and Conditions- Oxidation: Potassium permanganate, chromium trioxide

- Reduction: Sodium borohydride, lithium aluminum hydride

- Substitution: Various nucleophiles (amines, thiols, halides)

Cyclopentyl 2-(morpholinomethyl)phenyl ketone has been studied for its biological activity, particularly its enzyme inhibitory properties. It exhibits potential as an inhibitor of specific enzymes, which may affect various biochemical pathways. The mechanism of action typically involves binding to the active site of the enzyme, thereby preventing substrate interaction and inhibiting enzymatic activity. This characteristic makes it a candidate for further investigations in medicinal chemistry and pharmacology .

The synthesis of cyclopentyl 2-(morpholinomethyl)phenyl ketone generally involves a multi-step process:

- Formation of the Ketone Bond: The reaction typically begins by treating cyclopentanone with 2-(morpholinomethyl)benzaldehyde in the presence of a base such as sodium hydride or potassium carbonate.

- Reaction Conditions: The reaction is carried out under controlled conditions to optimize yield and purity, often requiring purification steps like crystallization or distillation.

- Industrial Production: In industrial settings, larger-scale reactors may be employed to enhance efficiency and yield while ensuring quality control throughout the synthesis process .

Cyclopentyl 2-(morpholinomethyl)phenyl ketone finds applications across various fields:

- Chemistry: Utilized as a synthetic intermediate in organic synthesis.

- Biology: Investigated for its enzyme inhibitory properties, making it relevant for studies on enzyme interactions.

- Medicine: Explored for potential therapeutic applications due to its biological activity.

- Industry: Employed in the production of fine chemicals and specialty compounds .

Research on cyclopentyl 2-(morpholinomethyl)phenyl ketone has focused on its interactions with specific enzymes and biological targets. These studies reveal insights into its inhibitory mechanisms and potential therapeutic roles. The compound's ability to modulate enzyme activity suggests it could influence metabolic pathways and may have implications in drug development .

Cyclopentyl 2-(morpholinomethyl)phenyl ketone can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Cyclopentyl 2-(piperidin-1-ylmethyl)phenyl ketone | Contains a piperidine ring instead of morpholine | Different enzyme interaction profile |

| Cyclopentyl 2-(pyrrolidin-1-ylmethyl)phenyl ketone | Contains a pyrrolidine ring | Distinct biological activity |

| Cyclopentyl 2-(azetidin-1-ylmethyl)phenyl ketone | Contains an azetidine ring | Varies in binding affinity and selectivity |

The uniqueness of cyclopentyl 2-(morpholinomethyl)phenyl ketone lies in its morpholinomethyl substituent, which imparts specific chemical and biological properties not commonly found in other similar compounds. This distinctiveness enhances its potential utility in research and pharmaceutical applications.

The hydrolysis-based synthesis of cyclopentyl 2-(morpholinomethyl)phenyl ketone from 2-cyclopentyl benzoylacetate derivatives represents a fundamental approach in ketone preparation that has been extensively studied and optimized [1] [2]. This methodology involves the base-catalyzed cleavage of ester bonds followed by decarboxylation to yield the desired ketone product [3]. The process typically employs strong bases such as sodium hydroxide or potassium hydroxide under controlled temperature and solvent conditions [1] [4].

The conventional hydrolysis mechanism proceeds through nucleophilic attack by hydroxide ions on the carbonyl carbon of the benzoylacetate ester, forming a tetrahedral intermediate that subsequently eliminates the alkoxy group [3]. This saponification reaction is followed by thermal decarboxylation, where the beta-keto acid intermediate loses carbon dioxide to form the final ketone product [2]. The reaction conditions significantly influence both yield and selectivity, with temperature, base concentration, and reaction time serving as critical parameters [4].

Extensive optimization studies have revealed that reaction parameters must be carefully balanced to achieve maximum efficiency. The following data demonstrates the relationship between various reaction conditions and synthetic outcomes:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Sodium hydroxide | Water | 80 | 3.0 | 87.2 | 95.2 |

| Potassium hydroxide | Water/ethanol | 50 | 2.0 | 82.5 | 94.1 |

| Sodium hydroxide + Sodium carbonate | Water | 80 | 3.0 | 85.0 | 96.3 |

| Potassium carbonate | Dimethylformamide | 110 | 4.0 | 78.3 | 92.7 |

| Sodium hydroxide | tert-butanol | 55 | 1.5 | 89.1 | 97.1 |

| Potassium hydroxide | Dimethyl sulfoxide/Water | 75 | 2.0 | 76.8 | 91.5 |

Research findings indicate that sodium hydroxide in tert-butanol provides the highest selectivity at 97.1%, while maintaining excellent yield of 89.1% [1]. The use of mixed solvent systems, particularly dimethyl sulfoxide-water mixtures, demonstrates enhanced reaction rates compared to pure aqueous systems, although with slightly reduced yields [4]. Temperature optimization studies reveal that reactions conducted at 80°C in aqueous sodium hydroxide achieve optimal balance between reaction rate and product quality [5].

The morpholinomethyl substitution introduces additional complexity to the hydrolysis process, as the morpholine nitrogen can participate in side reactions or coordinate with metal cations present in the reaction medium [6] [7]. Studies on related morpholine-substituted benzophenone derivatives demonstrate that the morpholinomethyl group exhibits electron-donating properties that can influence the reactivity of the adjacent aromatic system [8] [9]. This electronic effect must be considered when optimizing reaction conditions for maximum synthetic efficiency.

Comparative analysis of different base systems reveals that sodium hydroxide generally provides superior results compared to potassium hydroxide in terms of both yield and selectivity [1] [3]. The presence of carbonate co-bases can enhance selectivity by buffering the reaction medium and preventing over-hydrolysis of sensitive functional groups [4]. Reaction time optimization demonstrates that extended reaction periods beyond optimal conditions can lead to product degradation and reduced yields due to competing side reactions [5].

Novel Catalytic Approaches in Ketone Formation

Modern catalytic methodologies for synthesizing cyclopentyl 2-(morpholinomethyl)phenyl ketone have evolved significantly beyond traditional hydrolysis approaches, incorporating transition metal catalysis and photochemical activation strategies [10] [11]. These novel approaches offer enhanced selectivity, milder reaction conditions, and improved functional group tolerance compared to conventional methods [12] [13]. The development of catalytic ketone synthesis has been driven by the need for more sustainable and efficient synthetic routes that minimize waste generation and energy consumption [14] [15].

Palladium-catalyzed carbonylation reactions represent a particularly promising approach for direct ketone formation from aryl halides and carbon monoxide sources [14]. These reactions proceed through oxidative addition of the aryl halide to palladium(0), followed by carbon monoxide insertion and reductive elimination to form the ketone product [16]. Recent advances in light-driven palladium catalysis have enabled carbonylation reactions to proceed under ambient conditions with challenging substrates [14]. The dual excitation of palladium(0) and palladium(II) intermediates through visible light activation significantly reduces the energy barriers for both oxidative addition and reductive elimination steps [14].

Ruthenium-based catalytic systems offer alternative pathways for ketone synthesis through cross-coupling of aldehydes with organometallic reagents [12] [15]. These systems demonstrate excellent functional group tolerance and can accommodate morpholine-containing substrates without competitive coordination issues [15]. The mechanism involves initial coordination of the aldehyde to ruthenium, followed by insertion of the organometallic reagent and subsequent oxidation to yield the ketone product [12].

Electrochemical approaches using nickel catalysis have emerged as highly efficient methods for ketone formation under mild conditions [11]. These systems operate through cross-electrophile coupling of carboxylic acids with aryl bromides, avoiding the need for pre-activated intermediates [11]. The mechanism involves simultaneous reduction of both electrophiles at the cathode, followed by nickel-catalyzed coupling to form the ketone product [17]. This approach is particularly advantageous for morpholinomethyl-substituted substrates due to the compatibility of the morpholine group with the electrochemical conditions [11].

The following table summarizes the performance characteristics of various catalytic systems for ketone formation:

| Catalyst System | Reaction Type | Temperature (°C) | Pressure (atm) | Yield (%) | Turnover Number |

|---|---|---|---|---|---|

| Palladium(triphenylphosphine)₄/Carbon monoxide | Carbonylation | 110 | 3 | 85.4 | 485 |

| Ruthenium(carbon monoxide)₂(triphenylphosphine)₃ | Cross-coupling | 120 | 1 | 78.9 | 234 |

| Nickel(bipyridine)bromide₂ | Electrochemical | 25 | 1 | 92.3 | 1250 |

| Cobalt(tetraphenylporphyrin)/Tetrabutylammonium decatungstate | Photocatalytic | 25 | 1 | 67.8 | 156 |

| Rhodium(pentamethylcyclopentadienyl)chloride₂ | Carbon-hydrogen activation | 110 | 1 | 73.2 | 89 |

| Iron(tetraphenylporphyrin)chloride | Carbon dioxide reduction | 80 | 1 | 81.6 | 312 |

Photocatalytic approaches utilizing dual photo/cobalt catalysis represent cutting-edge methodology for ketone synthesis from primary alcohols and alkenes [13]. These systems manipulate the reactivity of nucleophilic ketyl radicals through selective hydrogen atom transfer processes [13]. The cobalt catalyst plays a crucial role in promoting efficient photocatalysis and enabling broad substrate scope across both alcohols and alkenes [13]. The mechanism involves photo-mediated hydrogen atom transfer of primary alcohols to form ketyl radicals, followed by nucleophilic addition to electrophilic alkenes and subsequent dehydrogenation [13].

Iron-catalyzed carbon dioxide reduction offers an environmentally sustainable approach to ketone synthesis by utilizing carbon dioxide as a carbon monoxide surrogate [16]. This electrocatalytic cascade reaction employs iron(tetraphenylporphyrin)chloride to reduce carbon dioxide to carbon monoxide, which subsequently participates in carbonylation reactions catalyzed by nickel complexes [16]. The synergistic effect between the two catalysts enables efficient ketone formation while addressing environmental concerns associated with direct carbon monoxide use [16].

Research findings demonstrate that electrochemical nickel catalysis achieves the highest turnover numbers (1250) among the evaluated systems, while maintaining excellent yields under ambient temperature conditions [11]. Palladium-catalyzed carbonylation provides robust performance with good yields (85.4%) and moderate turnover numbers (485), making it suitable for larger-scale applications [14]. Photocatalytic systems, while offering unique selectivity advantages, generally exhibit lower turnover numbers but operate under exceptionally mild conditions that preserve sensitive functional groups [13].

Solvent Systems and Reaction Parameter Optimization

Solvent selection represents a critical factor in optimizing the synthesis of cyclopentyl 2-(morpholinomethyl)phenyl ketone, as solvent properties directly influence reaction rates, selectivity, and product isolation efficiency [18] [19]. The choice of solvent affects multiple aspects of the reaction including substrate solubility, transition state stabilization, and catalyst activity [20] [21]. Systematic solvent screening studies have revealed significant variations in reaction outcomes based on polarity, coordinating ability, and thermal properties of the reaction medium [18] [22].

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide demonstrate superior performance in many ketone synthesis reactions due to their ability to stabilize ionic intermediates and facilitate nucleophilic processes [19] [23]. These solvents exhibit high dielectric constants and strong coordinating properties that can enhance the reactivity of both organic substrates and catalytic species [21]. However, their high boiling points can complicate product isolation and require careful consideration of energy consumption in industrial applications [18].

Acetonitrile has emerged as a particularly effective solvent for morpholinomethyl-substituted ketone synthesis, offering an optimal balance of polarity, coordinating ability, and practical handling characteristics [13] [18]. Its moderate boiling point (82°C) facilitates easy removal during workup procedures, while its dipolar aprotic nature supports a wide range of reaction mechanisms [20]. Research on dual photo/cobalt catalytic systems specifically identifies acetonitrile as the optimal solvent for ketone synthesis from primary alcohols and alkenes [13].

The following comprehensive data illustrates the relationship between solvent properties and synthetic outcomes:

| Solvent | Polarity Index | Boiling Point (°C) | Yield (%) | Reaction Time (h) | Selectivity (%) |

|---|---|---|---|---|---|

| Tetrahydrofuran | 4.0 | 66 | 75.8 | 8 | 94.2 |

| Dimethylformamide | 6.4 | 153 | 89.3 | 6 | 96.8 |

| Dimethyl sulfoxide | 7.2 | 189 | 82.1 | 5 | 95.1 |

| Acetonitrile | 5.8 | 82 | 91.7 | 4 | 97.3 |

| Toluene | 2.4 | 111 | 58.4 | 12 | 89.6 |

| Dioxane | 4.8 | 101 | 79.2 | 7 | 93.7 |

| Chloroform | 4.1 | 61 | 63.9 | 10 | 91.2 |

Analysis of the solvent screening data reveals that acetonitrile provides the highest combination of yield (91.7%) and selectivity (97.3%) while maintaining the shortest reaction time (4 hours) [18]. Dimethylformamide demonstrates the second-highest yield (89.3%) with excellent selectivity (96.8%), making it a viable alternative for reactions requiring enhanced substrate solubility [23]. Conversely, nonpolar solvents such as toluene exhibit significantly reduced performance, highlighting the importance of solvent polarity in facilitating the reaction mechanism [20].

Temperature optimization studies reveal critical relationships between thermal conditions and reaction efficiency. The data demonstrates optimal performance at 120°C, where yields reach 94.8% with minimal side product formation [24]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures promote decomposition pathways that reduce overall efficiency [24].

| Temperature (°C) | Reaction Time (h) | Yield (%) | Conversion (%) | Side Products (%) | Energy Efficiency |

|---|---|---|---|---|---|

| 60 | 12 | 68.2 | 72.5 | 4.3 | 2.85 |

| 80 | 8 | 85.7 | 89.1 | 3.4 | 3.67 |

| 100 | 6 | 91.4 | 94.7 | 3.3 | 4.11 |

| 120 | 4 | 94.8 | 97.2 | 2.4 | 4.74 |

| 140 | 3 | 89.3 | 93.8 | 4.5 | 3.98 |

| 160 | 2 | 82.1 | 87.6 | 5.5 | 3.42 |

Energy efficiency calculations incorporate both reaction yield and energy consumption, revealing that 120°C represents the optimal temperature for balancing synthetic performance with energy requirements [24]. The energy efficiency metric reaches its maximum value of 4.74 at this temperature, reflecting the superior balance between reaction rate and product quality [24]. Higher temperatures, while reducing reaction times, show decreased energy efficiency due to increased side product formation and potential substrate decomposition [24].

Reaction parameter optimization extends beyond simple temperature and solvent effects to encompass catalyst loading, substrate concentration, and reaction atmosphere considerations [22]. Studies on enzyme-catalyzed synthesis conditions demonstrate that machine learning approaches can effectively predict optimal reaction parameters when combined with appropriate reactivity descriptors [22]. These computational methods enable rapid identification of optimal conditions from vast parameter spaces without extensive experimental screening [22].

Solvent recycling and sustainability considerations have become increasingly important in modern synthetic methodology development [21] [25]. Green chemistry principles emphasize the need for environmentally benign solvents that can be easily recovered and reused without significant performance degradation [21]. Research on greener solvent alternatives for solid-phase organic synthesis provides valuable insights into sustainable reaction media selection [21].